molecular formula C6H14N2O B1612922 (1,4-Diazepan-6-yl)methanol CAS No. 220364-91-0

(1,4-Diazepan-6-yl)methanol

Cat. No. B1612922
M. Wt: 130.19 g/mol
InChI Key: OIXZUXCRAYKHTA-UHFFFAOYSA-N
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Description

“(1,4-Diazepan-6-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(1,4-Diazepan-6-yl)methanol” consists of a seven-membered ring with two nitrogen atoms and a methanol group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

“(1,4-Diazepan-6-yl)methanol” is a solid substance . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Heterogeneous Catalytic Conversion of Methane to Methanol

(1,4-Diazepan-6-yl)methanol derivatives have been utilized in the heterogeneous catalytic conversion of methane to methanol. These derivatives, including ligands L1 and L2, have shown significant improvement in methane turnover when combined with tricopper catalysts and immobilized on mesoporous silica nanoparticles. This process has been effective at ambient conditions, indicating a promising approach for efficient methane conversion to methanol (Ahmed et al., 2020).

Synthesis of Piperazines and 1,4-Diazepanes

The chemical has also been involved in the asymmetric synthesis of functionalized piperazines and 1,4-diazepanes. This synthesis is achieved through the transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams, providing a pathway to novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates (Dekeukeleire et al., 2012).

Synthesis of H3 Receptor Antagonists

The compound has also been used in the scalable synthesis of potent H3 receptor antagonists. These processes have been refined over generations to minimize costs and improve efficacy, highlighting the compound's utility in pharmaceutical synthesis (Pippel et al., 2011).

Development of Efficient Catalysts

(1,4-Diazepan-6-yl)methanol derivatives have contributed to the development of efficient catalysts for selective conversion of methane into methanol under ambient conditions. This includes enhancing the solubility of nonpolar gases in liquids confined in nanoporous solids, improving catalytic efficiencies and turnover numbers (Liu et al., 2016).

Synthesis and Structural Analysis of Novel Heterocycles

The compound has been involved in the synthesis of novel heterocycles like 2-oxa-4,7-diazabicyclo[3.3.1]non-3-ene. This synthesis pathway contributes to the understanding of cyclization and rearrangement processes in creating complex natural product-like structures (Dutta et al., 2012).

Creation of Bifunctional Diazepine-Tetrazole Compounds

Another application is in the synthesis of bifunctional diazepine-tetrazole compounds. This involves a novel one-pot pseudo-five-component condensation reaction, leading to the creation of various diazepine-tetrazole derivatives with potential pharmaceutical applications (Mofakham et al., 2012).

Safety And Hazards

Safety data sheets suggest that “(1,4-Diazepan-6-yl)methanol” may cause skin and eye irritation . In case of exposure, it is recommended to wash off with soap and plenty of water and consult a doctor .

properties

IUPAC Name

1,4-diazepan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-5-6-3-7-1-2-8-4-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZUXCRAYKHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630491
Record name (1,4-Diazepan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4-Diazepan-6-yl)methanol

CAS RN

220364-91-0
Record name (1,4-Diazepan-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.26 g (7.3 mmol) of (1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol are dissolved in 150 ml of methanol and hydrogenated at room temperature and normal pressure in the presence of 0.5 g of 10% palladium on activated charcoal. [1,4]-Diazepan-6-yl-methanol is obtained in the form of a light yellow oil by filtration and concentration of the filtrate.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Diazepan-6-yl)methanol
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Reactant of Route 5
(1,4-Diazepan-6-yl)methanol
Reactant of Route 6
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Citations

For This Compound
6
Citations
Z Wu, Z Zha, SR Choi, K Plössl, L Zhu… - Nuclear Medicine and …, 2016 - Elsevier
Introduction In vivo positron emission tomography (PET) imaging of the bone using [ 68 Ga]bisphosphonates may be a valuable tool for cancer diagnosis and monitoring therapeutic …
Number of citations: 24 www.sciencedirect.com
RS Sengar, A Nigam, SJ Geib, EC Wiener - Polyhedron, 2009 - Elsevier
Modified 6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid (AAZTA) ligands with a hydroxyl arm have been synthesized and characterized. The crystal structures of its lanthanide …
Number of citations: 20 www.sciencedirect.com
A Pegoli - 2017 - core.ac.uk
In humans, the family of muscarinic acetylcholine receptors (M receptors, MRs) comprises five subtypes (M1R-M5R), which belong to the GPCR superfamily class A and mediate the …
Number of citations: 3 core.ac.uk
F Travagin - 2021 - iris.uniupo.it
1, 4, 7, 10-Tetraazacyclododecane (cyclen) 1 is likely the most important macrocyclic polyamine. 1 Cyclen, apart from the coordination of metal ions in its native form, is employed as a …
Number of citations: 5 iris.uniupo.it
S Xueke - 2017 - epub.uni-regensburg.de
In humans, the family of muscarinic acetylcholine receptors (mAChR, MRs) comprises five subtypes (M1R-M5R), which are members of the class A GPCR superfamily and mediate the …
Number of citations: 2 epub.uni-regensburg.de
A Pegoli - 2020 - epub.uni-regensburg.de
In humans, the family of muscarinic acetylcholine receptors (mAChR, MRs) comprises five subtypes (M1R-M5R), which are members of the class A GPCR superfamily and mediate the …
Number of citations: 2 epub.uni-regensburg.de

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